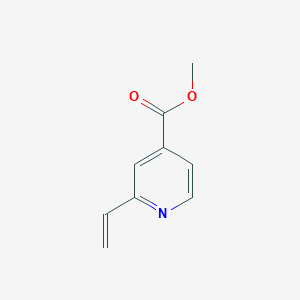
6-(t-Butylsulfonyl)-4-chloro-7-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butanesulfinamide is an organosulfur compound and a member of the class of sulfinamides . It’s often used in asymmetric synthesis as chiral auxiliaries, often as chiral ammonia equivalents for the synthesis of amines .
Synthesis Analysis
Enantiopure tert-butanesulfinamide can be prepared by enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate followed by disulfide bond cleavage by lithium amide .Molecular Structure Analysis
The molecular formula of tert-butanesulfinamide is (CH3)3CS(O)NH2 .Chemical Reactions Analysis
Tert-butanesulfinamide is used in the synthesis of N-heterocycles via sulfinimines . It provides very high enantioselectivities in a spectrum of different classes of reactions and with a broad range of substrates .Physical and Chemical Properties Analysis
Tert-butanesulfinamide appears as a white to off-white crystalline solid . Its melting point ranges from 102 to 105 °C .Scientific Research Applications
Synthetic Methods and Chemical Reactivity
- The synthesis of quinoline derivatives involves multiple steps including substitution, nitration, reduction, cyclization, and chlorination. These methods highlight the versatility of quinolines in chemical synthesis and their potential for generating a wide array of derivatives for various applications (Wang et al., 2015).
- Microwave-assisted cleavage methods have been developed for rapid demethylation of methyl phenyl ethers, demonstrating an efficient approach to modify quinoline structures for further chemical analysis or drug development (Fredriksson & Stone-Elander, 2002).
Photophysical Properties
- Studies on the luminescence properties of cyano functionalized quinolines have revealed potential applications in materials science, especially for the development of new luminescent materials with specific emission characteristics (Enoua et al., 2009).
Chemical Sensing
- Certain quinoline derivatives have been characterized for their selective response to metal ions such as cadmium, indicating their potential use in environmental monitoring and the development of chemosensors for detecting heavy metals in various matrices (Prodi et al., 2001).
Biological Activity
- Quinoline derivatives have been explored for their antimicrobial properties, with some compounds showing effectiveness against bacterial and fungal strains. This underscores the potential of quinolines in the development of new antimicrobial agents (Rana et al., 2008).
- The modification of quinoline structures has been shown to impact biological activity, such as tubulin polymerization inhibition, highlighting the role of quinolines in cancer research and the development of anticancer drugs (Lee et al., 2011).
Mechanism of Action
Target of Action
It is known that sulfonyl compounds often interact with various enzymes and receptors in the body .
Mode of Action
It is known that sulfonyl compounds can react with primary and secondary amines to form sulfinamides . This reaction could potentially alter the function of targeted enzymes or receptors.
Biochemical Pathways
The formation of sulfinamides could potentially affect various biochemical pathways depending on the specific enzymes or receptors targeted .
Result of Action
The formation of sulfinamides could potentially alter the function of targeted enzymes or receptors, leading to various cellular effects .
Safety and Hazards
Future Directions
There’s ongoing research into the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
Biochemical Analysis
Biochemical Properties
6-(t-Butylsulfonyl)-4-chloro-7-methoxyquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to react with primary and secondary amines to form stable sulfonamide derivatives . These interactions are crucial for understanding its potential therapeutic applications and biochemical behavior.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of specific genes involved in metabolic pathways and signal transduction . This modulation can lead to changes in cellular behavior and function, making it a valuable tool for research in cell biology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain enzymes involved in metabolic processes, thereby altering the metabolic flux . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical for its application in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have indicated that its effects on cellular function remain consistent, making it a reliable compound for prolonged experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and significant therapeutic effects. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Understanding these dosage effects is crucial for determining the safe and effective use of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of specific metabolites . These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, influencing its localization and activity . These distribution patterns are important for understanding its pharmacokinetics and potential therapeutic effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical behavior.
Properties
IUPAC Name |
6-tert-butylsulfonyl-4-chloro-7-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S/c1-14(2,3)20(17,18)13-7-9-10(15)5-6-16-11(9)8-12(13)19-4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGUOXODJXRQQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
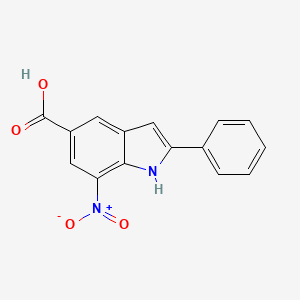

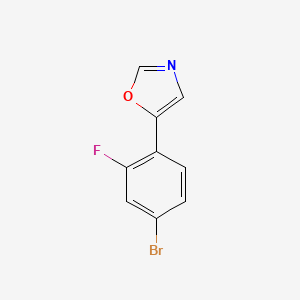
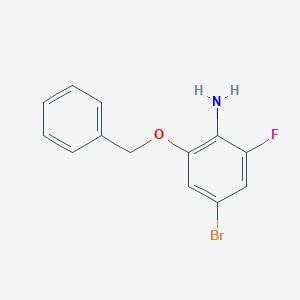
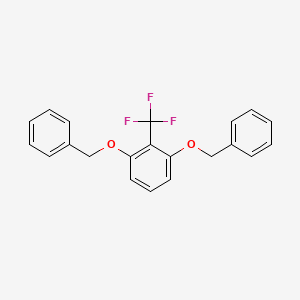
![3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6333509.png)
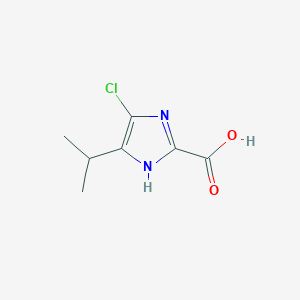




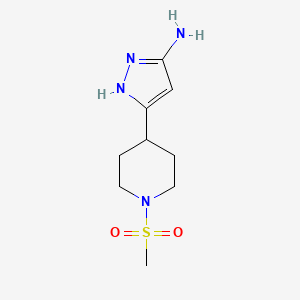
![t-Butyl (1S,4R)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333548.png)
